3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
説明
3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9BrFN3 and its molecular weight is 306.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins.
Biochemical Pathways
Similar compounds have been reported to influence various cellular pathways, including those involved in inflammation and neuroprotection .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
生物活性
3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 3rd position and a fluorinated phenyl group at the 7th position, which contribute to its potential therapeutic applications.
- Molecular Formula : C13H9BrFN3
- Molecular Weight : 306.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. One significant target is monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative disorders like Parkinson's disease .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that compounds within this class can inhibit cell growth in various cancer cell lines. Specific findings include:
- Inhibition of CDK2 : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), affecting cell cycle progression and leading to reduced proliferation of cancer cells. This inhibition was observed with IC50 values ranging from 45 nM to 99 nM against different cancer cell lines such as MCF-7 and HCT-116 .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to act as selective COX-2 inhibitors, which can reduce inflammation and pain without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
In addition to MAO-B and CDK2, other enzymes targeted by similar compounds include:
- HMG-CoA reductase : Involved in cholesterol biosynthesis.
- Peripheral benzodiazepine receptors : Related to neuroprotection and anxiety modulation.
Study on Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry investigated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with particular emphasis on their ability to induce apoptosis through CDK2 inhibition .
Neuroprotective Effects
Another research article highlighted the neuroprotective effects of pyrazolo[1,5-a]pyrimidines in models of neurodegeneration. The study demonstrated that these compounds could effectively inhibit MAO-B activity in vitro, suggesting potential therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound Name | Target Enzyme | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | CDK2 | 45–99 | Anticancer |
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | MAO-B | N/A | Neuroprotective |
7-Arylated pyrazolo[1,5-a]pyrimidines | COX-2 | N/A | Anti-inflammatory |
特性
IUPAC Name |
3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIOPVYSPUVEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326922 | |
Record name | 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-02-8 | |
Record name | 3-bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。